molecular formula C18H18N6O B11305245 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B11305245
M. Wt: 334.4 g/mol
InChI Key: YATDWICFLOBSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound with the molecular formula C12H14N6O and a molecular weight of 258.28 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . This compound is known for its unique structure, which includes a tetrazole ring, a piperazine ring, and a benzoyl group, making it a versatile molecule for various scientific applications.

Preparation Methods

The synthesis of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps. One common method includes the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with phenylpiperazine under specific conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to interact with various enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the tetrazole and piperazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H18N6O/c25-18(15-6-8-17(9-7-15)24-14-19-20-21-24)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

YATDWICFLOBSRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.